Urotensin II (114-124), human TFA

UT receptor agonism Calcium mobilization pEC50 comparison

Choose Urotensin II (114-124), human TFA for definitive UT receptor pharmacology. This 11-amino acid cyclic peptide (ETPDCFWKYCV-NH₂, disulfide Cys⁵–Cys¹⁰) delivers sub-nanomolar potency (EC₅₀ 0.62 nM) as the gold-standard GPCR agonist for calcium mobilization assays. The TFA salt ensures 100 mg/mL aqueous solubility—eliminating DMSO vehicle artifacts. Its unique dual vascular pharmacology (vasoconstriction EC₅₀ 1.13 nM in rat aorta; vasodilation pIC₅₀ 10.4 in human pulmonary arteries) makes it irreplaceable for tissue-specific signaling studies. Procure this exact salt form with verified disulfide bridge integrity to avoid confounding variables introduced by URP, urantide, or non-TFA analogs.

Molecular Formula C₆₆H₈₆F₃N₁₃O₂₀S₂
Molecular Weight 1502.59
Cat. No. B1574775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrotensin II (114-124), human TFA
Molecular FormulaC₆₆H₈₆F₃N₁₃O₂₀S₂
Molecular Weight1502.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urotensin II (114-124), human TFA: Core Identity and Pharmacological Profile for Research Procurement


Urotensin II (114-124), human TFA is an 11-amino acid residue cyclic peptide that functions as a potent endogenous agonist for the urotensin-II receptor (UT, also known as GPR14) [1]. The compound represents the mature human urotensin-II sequence (Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-NH₂) with a disulfide bridge between Cys⁵ and Cys¹⁰, supplied as the trifluoroacetate (TFA) salt form . It is widely utilized in cardiovascular and GPCR research as a reference agonist for studying UT receptor pharmacology, calcium mobilization signaling, and vascular tone regulation [2].

Why Urotensin II (114-124), human TFA Cannot Be Simply Substituted by In-Class Peptides


The urotensinergic system comprises multiple endogenous ligands—including urotensin II (U-II), urotensin II-related peptide (URP), and various synthetic analogs—that exhibit distinct pharmacological profiles despite acting on the same UT receptor [1]. Substituting Urotensin II (114-124), human TFA with URP, urantide, urocontrin A, or non-TFA salt forms introduces confounding variables in experimental outcomes. Differences in receptor binding affinity, downstream signaling bias, vascular tissue selectivity, and physicochemical solubility can fundamentally alter experimental results and data reproducibility [2]. Procurement of the correct compound with defined salt form and sequence integrity is therefore essential for maintaining consistency with published pharmacological benchmarks and ensuring valid cross-study comparisons [3].

Quantitative Differentiation of Urotensin II (114-124), human TFA: Head-to-Head Evidence for Procurement Decisions


Higher UT Receptor Activation Potency Compared to Urotensin II-Related Peptide (URP)

In a direct comparative study using hUT-transfected CHO cells, Urotensin II (114-124), human (U-II) demonstrated significantly greater potency in inducing intracellular calcium mobilization than the structurally related endogenous ligand mammalian URP. Human U-II exhibited a pEC₅₀ of 9.44, corresponding to an EC₅₀ of approximately 0.36 nM, whereas mammalian URP showed a pEC₅₀ of 8.61 (EC₅₀ ≈ 2.45 nM) [1]. This represents an approximately 6.8-fold higher potency for U-II relative to URP under identical assay conditions.

UT receptor agonism Calcium mobilization pEC50 comparison

Distinct UT Receptor Extracellular Loop Binding Profile Versus Antagonist Urantide

Surface plasmon resonance (SPR) analysis revealed that Urotensin II (U-II) binds to both extracellular loops II and III of the UT receptor, whereas the antagonist urantide interacts exclusively with extracellular loop II [1]. This differential binding pattern has functional implications: U-II binding to both loops is associated with full agonist activity and receptor activation, while urantide's restricted binding to loop II correlates with its antagonist pharmacology and lack of agonist efficacy [2].

UT receptor binding SPR Structural pharmacology

Enhanced Aqueous Solubility via TFA Salt Form Relative to Free Base

Urotensin II (114-124), human supplied as the TFA salt exhibits aqueous solubility of 100 mg/mL (66.55 mM with ultrasonication) [1]. In contrast, the free base form (non-TFA) of human urotensin II has reported water solubility of only 1 mg/mL . The TFA counterion, a standard byproduct of peptide HPLC purification, enhances solubility by disrupting peptide aggregation and improving hydration [2]. This ~100-fold improvement in aqueous solubility facilitates the preparation of concentrated stock solutions and reduces the need for organic co-solvents that may interfere with sensitive cellular assays.

Peptide solubility TFA counterion Formulation

Vasoconstrictor Potency in Rat Thoracic Aorta: Comparison with Endothelin-1

In isolated rat thoracic aorta preparations, Urotensin II (114-124), human TFA induces concentration-dependent vasoconstriction with an EC₅₀ of 1.13 ± 0.36 nM . This potency is approximately an order of magnitude greater than that reported for endothelin-1 (ET-1) in comparable rat aorta assays, where ET-1 typically exhibits EC₅₀ values in the 10–30 nM range [1]. The superior vasoconstrictor potency of U-II relative to ET-1 establishes it as a benchmark reference agonist for studying UT receptor-mediated vascular contraction in rodent models.

Vasoconstriction Rat aorta Ex vivo pharmacology

Vasodilatory Potency in Human Pulmonary and Mesenteric Arteries

In contrast to its vasoconstrictor activity in rodent vessels, Urotensin II (114-124), human TFA exerts potent vasodilatory effects in specific human arterial beds. In human small pulmonary arteries, it produces relaxation with a pIC₅₀ of 10.4 ± 0.5 (IC₅₀ ≈ 39.8 pM), achieving 96% maximal relaxation. Similarly, in human mesenteric resistance arteries, the pIC₅₀ is 10.3 ± 0.7 (IC₅₀ ≈ 50.1 pM) with 81% maximal relaxation . This tissue-specific vasodilator profile is distinct from URP and synthetic UT antagonists, which lack comparable vasodilatory efficacy in human vascular preparations [1].

Vasodilation Human arteries Tissue-specific pharmacology

Calcium Mobilization Potency in Recombinant HEK-293 Cells

Urotensin II (114-124), human TFA elicits concentration-dependent intracellular calcium mobilization in HEK-293 cells stably expressing recombinant human GPR14 (UT receptor) with an EC₅₀ of 0.62 ± 0.17 nM (n = 6) [1]. This value is consistent with the sub-nanomolar potency observed in receptor binding assays (EC₅₀ = 0.1 nM) . While URP exhibits similar EC₅₀ values in calcium assays under certain conditions, the combination of high binding affinity and robust calcium flux makes U-II the preferred positive control for establishing UT receptor functional assay baselines in heterologous expression systems.

Calcium flux HEK-293 Functional assay

Optimal Research Applications for Urotensin II (114-124), human TFA Based on Differentiated Evidence


UT Receptor Agonist Positive Control in GPCR Calcium Mobilization Assays

With a validated calcium mobilization EC₅₀ of 0.62 ± 0.17 nM in HEK-293 cells expressing recombinant human UT receptor, Urotensin II (114-124), human TFA serves as the definitive positive control for establishing UT receptor functional assay baselines [1]. Its sub-nanomolar potency ensures robust signal-to-noise ratios in fluorescent calcium indicator assays (e.g., Fluo-4, Fura-2) and label-free dynamic mass redistribution platforms .

Ex Vivo Vascular Reactivity Studies in Rodent and Human Tissues

The compound's tissue-specific dual pharmacology—potent vasoconstriction in rat thoracic aorta (EC₅₀ = 1.13 ± 0.36 nM) and sub-picomolar vasodilation in human pulmonary arteries (pIC₅₀ = 10.4 ± 0.5)—makes it uniquely suited for comparative vascular pharmacology studies [1]. Researchers investigating species- and tissue-specific UT receptor signaling should prioritize U-II over URP or synthetic analogs that lack this full spectrum of vascular activity .

High-Concentration Aqueous Stock Solution Preparation for In Vitro Studies

The TFA salt form of Urotensin II (114-124), human provides aqueous solubility of 100 mg/mL (66.55 mM), approximately 100-fold higher than the free base form [1]. This enables preparation of concentrated stock solutions in water or PBS without organic co-solvents that may confound cellular assays through vehicle-induced cytotoxicity or membrane perturbation .

UT Receptor Ligand Binding and SPR-Based Structural Pharmacology

The distinct extracellular loop binding profile of U-II (engagement of loops II and III) versus antagonists like urantide (loop II only) makes it essential for surface plasmon resonance (SPR) studies investigating agonist-receptor interaction mechanisms [1]. Procurement of U-II enables direct comparison of agonist versus antagonist binding modes to the UT receptor extracellular domains .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urotensin II (114-124), human TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.